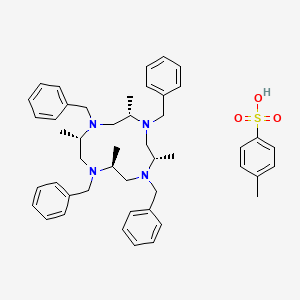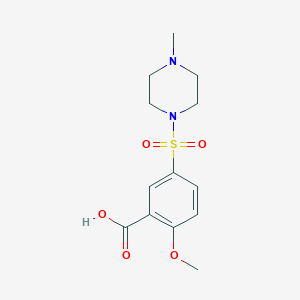
Calcium benzylphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium benzylphthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are primarily used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity . This compound, specifically, is a calcium salt of benzylphthalate, and it has unique properties that make it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of calcium benzylphthalate typically involves the reaction of benzylphthalic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is precipitated out of the solution. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COOH})_2 + \text{Ca(OH)}_2 \rightarrow \text{Ca(C}_6\text{H}_5\text{CH}_2\text{C}_6\text{H}_4(\text{COO})_2) + 2\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where benzylphthalic acid is reacted with calcium carbonate under controlled temperature and pH conditions. The product is then filtered, washed, and dried to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium benzylphthalate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl halides.
Applications De Recherche Scientifique
Calcium benzylphthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its role as a plasticizer in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form complexes with various drugs.
Industry: Used in the production of flexible plastics, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of calcium benzylphthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. Additionally, calcium ions released from the compound can participate in signaling pathways, influencing cellular activities .
Comparaison Avec Des Composés Similaires
Calcium benzylphthalate can be compared with other phthalates and calcium salts:
Propriétés
Numéro CAS |
23239-68-1 |
|---|---|
Formule moléculaire |
C30H22CaO8 |
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
calcium;2-phenylmethoxycarbonylbenzoate |
InChI |
InChI=1S/2C15H12O4.Ca/c2*16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11;/h2*1-9H,10H2,(H,16,17);/q;;+2/p-2 |
Clé InChI |
IJQRJDMNTRRHKB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-].[Ca+2] |
Numéros CAS associés |
2528-16-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


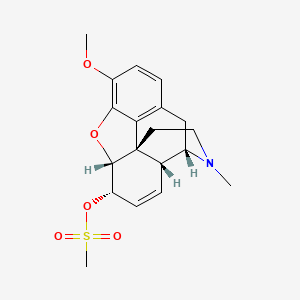
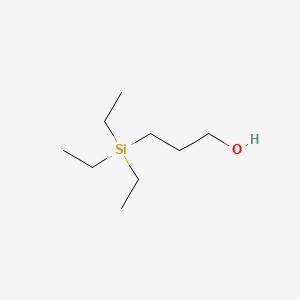
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
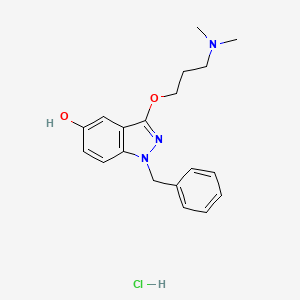
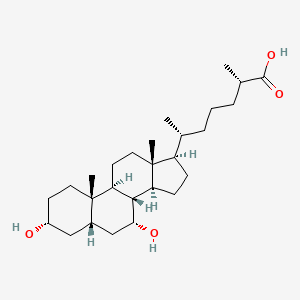
![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)
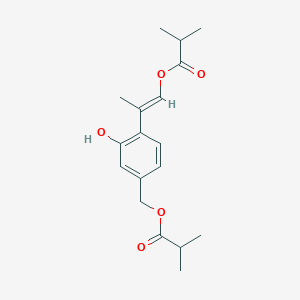

![N-Methyl-N-((3S,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13424117.png)
![Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(aminomethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B13424134.png)
